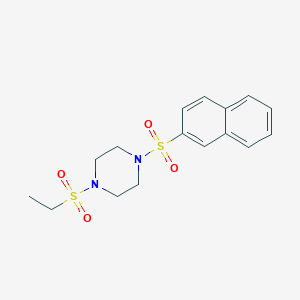![molecular formula C21H18N4O2 B246932 N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide](/img/structure/B246932.png)
N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide, also known as BIBX1382, is a chemical compound that belongs to the class of benzimidazole derivatives. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival. BIBX1382 has been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide exerts its anticancer effects by inhibiting the activity of the EGFR tyrosine kinase. This enzyme is overexpressed in many types of cancer and plays a crucial role in tumor growth and survival. By inhibiting EGFR activity, N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide can block the downstream signaling pathways that promote cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It can also inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. In addition, N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide has been reported to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide in lab experiments is its high potency and specificity for EGFR inhibition. This allows for precise targeting of cancer cells without affecting normal cells. However, N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide has some limitations, such as its poor solubility in water and low bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide. Another direction is the investigation of the combination of N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide with other anticancer agents to enhance their efficacy. Furthermore, the potential use of N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases, warrants further investigation.
Métodos De Síntesis
The synthesis of N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide involves several steps, starting from the reaction between 2-aminobenzimidazole and 4-chlorobenzaldehyde to form N-(1H-benzimidazol-2-yl)benzaldehyde. This intermediate is then reacted with 2-hydroxybenzylamine to produce N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide. The final product is obtained by purification through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer, breast cancer, and glioblastoma. N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide has also been investigated for its potential to enhance the efficacy of radiation therapy and chemotherapy in cancer treatment.
Propiedades
Fórmula molecular |
C21H18N4O2 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
N-(1H-benzimidazol-2-yl)-4-[(2-hydroxyphenyl)methylamino]benzamide |
InChI |
InChI=1S/C21H18N4O2/c26-19-8-4-1-5-15(19)13-22-16-11-9-14(10-12-16)20(27)25-21-23-17-6-2-3-7-18(17)24-21/h1-12,22,26H,13H2,(H2,23,24,25,27) |
Clave InChI |
IGJNPWYFMGZTIF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3)O |
SMILES canónico |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B246850.png)


![2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B246858.png)
![1-phenyl-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanol](/img/structure/B246860.png)





![N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide](/img/structure/B246868.png)


![1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B246873.png)